molecular formula C18H18N2O2 B11787915 Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate

Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11787915
M. Wt: 294.3 g/mol
InChI Key: UCQNQRYQQYCZSR-UHFFFAOYSA-N
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Description

Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the condensation of o-phenylenediamine with p-tolualdehyde, followed by esterification with propyl chloroformate. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The esterification step may require the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate .

Chemical Reactions Analysis

Types of Reactions

Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate stands out due to its unique structural features, which confer specific biological activities not commonly observed in other similar compounds. Its ester group and the presence of the p-tolyl moiety contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

propyl 2-(4-methylphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C18H18N2O2/c1-3-10-22-18(21)14-8-9-15-16(11-14)20-17(19-15)13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,19,20)

InChI Key

UCQNQRYQQYCZSR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C

Origin of Product

United States

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